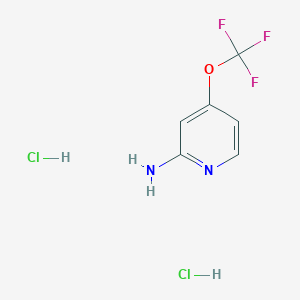
6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds structurally related to 6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine often focuses on their synthesis and chemical properties. For instance, the efficient syntheses of metabolites of structurally related compounds have been developed to facilitate further pharmacological and chemical studies. These methodologies highlight the importance of such compounds in synthetic chemistry and drug development processes, paving the way for exploring their applications in various scientific fields (Mizuno et al., 2006).
Potential in Drug Discovery
The structural versatility of quinoline derivatives, similar to the compound , makes them a focal point in drug discovery efforts. Their synthesis and modification have led to the development of compounds with significant biological activities. For example, research into quinoxaline sulfonamides has uncovered their potential as antibacterial agents, demonstrating the broad applicability of this chemical framework in addressing infectious diseases (Alavi et al., 2017).
Photophysical Properties and Applications
The photophysical properties of related quinoline derivatives have been studied for their potential applications in materials science, including fluorescence and quantum chemical investigations. These studies contribute to our understanding of how structural modifications can influence the optical properties of such compounds, opening avenues for their application in the development of fluorescent materials and sensors (Le et al., 2020).
Electrophilicity and Reactivity Studies
Investigations into the reactivity and electrophilic behavior of quinoline and related compounds provide insights into their potential as intermediates in organic synthesis. Understanding these properties is crucial for designing new synthetic pathways and developing compounds with desired functionalities for various applications, from medicinal chemistry to materials science (Bautista-Martínez et al., 2004).
Anticancer and Antimalarial Research
The exploration of quinoline derivatives in anticancer and antimalarial research underscores their potential in developing new therapeutic agents. By synthesizing and evaluating novel amide derivatives of quinoline, researchers have identified compounds with promising cytotoxic activities against various cancer cell lines, highlighting the role of these compounds in advancing cancer therapy (Pirol et al., 2014). Similarly, studies on aryloxy-quinoline derivatives have explored their utility in antimalarial drug development, although with varying degrees of success (Paul & Blanton, 1976).
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-16-5-7-17(8-6-16)27-25-20-13-22(31-3)23(32-4)14-21(20)26-15-24(25)33(28,29)19-11-9-18(30-2)10-12-19/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVQDLXIWLLIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid](/img/structure/B2891622.png)
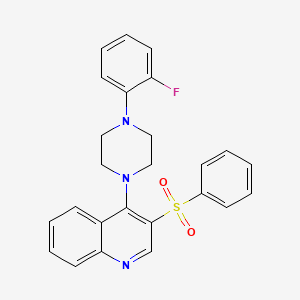
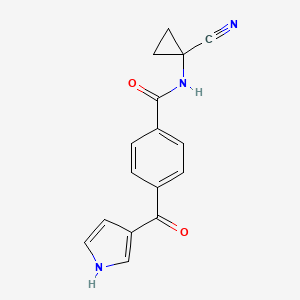
![1-(cyclohexanecarbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2891627.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)



![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891634.png)

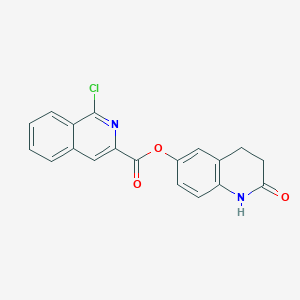
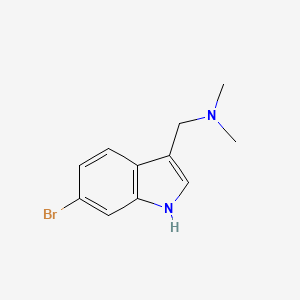
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2891644.png)
